5-HT7 agonist 2

説明

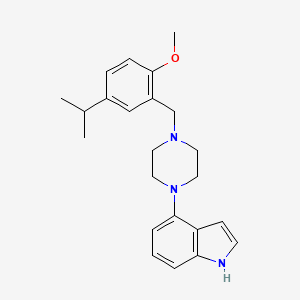

Structure

3D Structure

特性

IUPAC Name |

4-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c1-17(2)18-7-8-23(27-3)19(15-18)16-25-11-13-26(14-12-25)22-6-4-5-21-20(22)9-10-24-21/h4-10,15,17,24H,11-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLDNWDJVNJTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-HT7 Agonist Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by 5-HT7 receptor agonists. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation into the therapeutic potential of targeting the 5-HT7 receptor.

Core Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), orchestrates a diverse range of cellular responses through two primary signaling cascades: the canonical Gαs-cAMP pathway and the non-canonical Gα12-RhoGEF pathway. Activation of these pathways by 5-HT7 agonists leads to the modulation of numerous downstream effectors, influencing a variety of physiological processes.

The Canonical Gαs/cAMP Signaling Pathway

Upon agonist binding, the 5-HT7 receptor couples to the stimulatory G protein, Gαs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ dimer and subsequent activation of adenylyl cyclase (AC). Activated AC converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The accumulation of intracellular cAMP triggers the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors and enzymes.[2] A significant consequence of this cascade is the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (Protein Kinase B) pathways, which are pivotal in mediating neuroprotective and cell survival signals.[2]

The Non-Canonical Gα12/RhoA Signaling Pathway

In addition to Gαs coupling, the 5-HT7 receptor can also signal through the Gα12 protein.[2] Activation of Gα12 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF and LARG. These RhoGEFs, in turn, activate small GTPases of the Rho family, primarily RhoA and Cdc42. The activation of RhoA and Cdc42 is critical for regulating the actin cytoskeleton, thereby influencing cell morphology, neurite outgrowth, and dendritic spine formation. This pathway is particularly important in the developing nervous system. Furthermore, Gα12-mediated signaling can lead to the activation of the Serum Response Element (SRE), a transcriptional regulator involved in cell growth and differentiation.

References

The Role of 5-HT7 Receptor Agonists in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin receptor subtype 7 (5-HT7R), a G-protein-coupled receptor, has emerged as a significant modulator of neuronal function and plasticity. Its widespread distribution in key brain regions associated with learning and memory, such as the hippocampus, thalamus, and cortex, underscores its importance in cognitive processes.[1][2] Activation of the 5-HT7 receptor by selective agonists initiates complex intracellular signaling cascades that profoundly influence both functional and structural synaptic plasticity. This technical guide provides an in-depth analysis of the mechanisms through which 5-HT7 receptor agonists modulate synaptic plasticity, with a focus on Long-Term Potentiation (LTP) and Long-Term Depression (LTD). It details the underlying signaling pathways, summarizes quantitative data from key studies, provides an overview of relevant experimental protocols, and explores the therapeutic potential of targeting this receptor for neurological and psychiatric disorders characterized by synaptic dysregulation.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor is coupled to two primary G-protein signaling pathways: the canonical Gαs pathway and the Gα12 pathway.[3][4] The activation of these pathways triggers distinct downstream cascades that ultimately mediate the receptor's effects on synaptic structure and function.

The Gαs/cAMP/PKA Pathway

The classical signaling pathway for the 5-HT7 receptor involves its coupling to the Gαs protein.[5] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the extracellular signal-regulated kinase (ERK). This pathway is crucial for modulating synaptic transmission and plasticity.

The Gα12/Rho GTPase Pathway

In addition to the Gs pathway, the 5-HT7 receptor can couple to Gα12 proteins to activate small GTPases of the Rho family, such as RhoA and Cdc42. This pathway is primarily involved in regulating neuronal morphology, including neurite outgrowth, dendritic spine formation, and synaptogenesis. Activation of Cdc42, for example, is critical for the formation of filopodia, which are precursors to dendritic spines.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. 5-HT7 receptor agonists have been shown to be potent modulators of both long-term potentiation (LTP) and long-term depression (LTD).

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses based on recent patterns of activity. The role of 5-HT7R in LTP can be complex and region-dependent. Studies in 5-HT7 receptor knockout mice have shown a reduced ability to induce LTP in the CA1 region of the hippocampus, suggesting a crucial role for this receptor in LTP formation. In a rat model of Alzheimer's disease, the selective 5-HT7 agonist AS-19 was found to restore hippocampal LTP, which was impaired in the disease state.

Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. 5-HT7 receptor activation has shown significant effects on metabotropic glutamate receptor-mediated LTD (mGluR-LTD). In a mouse model of Fragile X Syndrome (FXS), where mGluR-LTD is pathologically enhanced, the selective 5-HT7 agonist LP-211 was able to reverse and correct this exaggerated LTD. This effect is mediated by the activation of the cAMP/PKA pathway. In the cerebellum, 5-HT7R activation shifts synaptic plasticity towards depression, inducing LTD at the parallel fiber-Purkinje cell synapse.

Role in Structural Plasticity

Beyond functional changes, 5-HT7 receptor activation promotes structural remodeling of neurons, which is essential for the formation and refinement of neural circuits.

-

Neurite and Axonal Elongation: Agonist stimulation of 5-HT7R enhances neurite outgrowth in cultured cortical, hippocampal, and striatal neurons. This process involves the activation of multiple signaling pathways, including mTOR, Cdc42, Cdk5, and ERK, which converge on the reorganization of the actin cytoskeleton.

-

Dendritic Spine Formation (Spinogenesis): Prolonged activation of 5-HT7R increases the density of dendritic spines and facilitates synapse formation (synaptogenesis) in forebrain neurons. Constitutive receptor activity appears to be critically involved in spinogenesis, as pharmacological or genetic blocking of 5-HT7R leads to a decreased number of spines.

Quantitative Data on 5-HT7 Agonist Effects

The following tables summarize quantitative findings from key studies on the effects of selective 5-HT7 receptor agonists on synaptic plasticity and related signaling pathways.

Table 1: Effects of 5-HT7 Agonists on Synaptic Plasticity

| Agonist | Model System | Brain Region | Effect on Plasticity | Key Findings | Citation(s) |

| LP-211 | Fmr1 KO Mouse (Fragile X model) | Hippocampus (CA1) | Reverses enhanced mGluR-LTD | Application of LP-211 (10 nM) reversed DHPG-induced mGluR-LTD. | |

| LP-211 | Wild-Type Mouse | Cerebellum | Induces LTD, Impairs LTP | Application of LP-211 induced LTD and impaired LTP at parallel fiber-Purkinje cell synapses. | |

| AS-19 | Rat Model of Alzheimer's Disease | Hippocampus (Dentate Gyrus) | Restores impaired LTP | Chronic treatment with AS-19 (1µg/µL, ICV) significantly increased fEPSP slope and PS amplitude in the AD model. |

Table 2: Effects of 5-HT7 Agonists on Downstream Signaling

| Agonist | Model System | Pathway Component | Effect | Quantitative Change | Citation(s) |

| LP-211 | Wild-Type Mouse Hippocampal Slices | ERK1/2 Phosphorylation | Increase | Treatment with 10 nM LP-211 for 5 min increased pERK levels to 182 ± 17% of control. | |

| LP-211 | Embryonic Mouse Cortical Neurons | mTORC1 Signaling (p-S6) | Increase | Treatment with 100 nM LP-211 significantly increased the phosphorylation of S6 ribosomal protein. |

Table 3: Pharmacological Profile of Key 5-HT7 Agonists

| Agonist | Receptor Affinity (Ki) | Selectivity | Key Characteristics | Citation(s) |

| LP-211 | 0.58 nM (rat 5-HT7R) | >300-fold over 5-HT1A | Brain penetrant, induces hypothermia in a 5-HT7R-dependent manner. | |

| AS-19 | - | Selective 5-HT7R agonist | Used in in-vivo studies to assess effects on LTP and apoptosis. |

Experimental Protocols

Electrophysiology for LTP/LTD Recording in Hippocampal Slices

This protocol provides a general framework for assessing the effects of a 5-HT7 agonist on synaptic plasticity in the CA1 region of the hippocampus.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Using whole-cell patch-clamp configuration, record excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons. The internal solution typically contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke EPSCs.

-

-

Experimental Procedure:

-

Baseline: Record a stable baseline of evoked EPSCs for 20-30 minutes by delivering single stimuli every 15-30 seconds.

-

Drug Application: Apply the 5-HT7 agonist (e.g., 10 nM LP-211) to the bath for a defined period (e.g., 10-20 minutes) before and during the plasticity induction.

-

LTD Induction: To induce mGluR-LTD, apply a group I mGluR agonist like DHPG (e.g., 50-100 µM) for 5-10 minutes.

-

LTP Induction: To induce LTP, use a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

-

Post-Induction: Wash out the induction agent (if applicable) and continue recording for at least 60 minutes to monitor the change in EPSC amplitude.

-

-

Data Analysis:

-

Normalize the EPSC amplitude to the pre-induction baseline.

-

Quantify the magnitude of LTP or LTD as the average percentage change in EPSC amplitude during the last 10 minutes of the recording period compared to baseline.

-

Western Blotting for ERK Phosphorylation

This protocol outlines the steps to measure changes in ERK activation following 5-HT7 agonist treatment in hippocampal slices.

-

Sample Preparation:

-

Prepare hippocampal slices as described above and allow them to recover.

-

Treat slices with the 5-HT7 agonist (e.g., 10 nM LP-211) or vehicle for a specified time (e.g., 5-15 minutes).

-

Immediately snap-freeze the slices in liquid nitrogen and store them at -80°C.

-

Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Perform densitometric analysis of the p-ERK and total ERK bands using imaging software.

-

Express the results as the ratio of p-ERK to total ERK, normalized to the control (vehicle-treated) condition.

-

Therapeutic Implications and Future Directions

The profound influence of 5-HT7 receptor agonists on synaptic plasticity and neuronal structure highlights their therapeutic potential for a range of CNS disorders.

-

Neurodevelopmental Disorders: The ability of LP-211 to rescue synaptic plasticity deficits in models of Fragile X Syndrome suggests that 5-HT7R agonists could be a novel therapeutic strategy for this and other autism spectrum disorders.

-

Neurodegenerative Diseases: The restoration of LTP by AS-19 in an Alzheimer's disease model points to a potential role for 5-HT7R agonists in combating cognitive decline associated with neurodegeneration.

-

Cognitive Enhancement: The general pro-cognitive effects observed with 5-HT7R activation suggest these compounds could be explored for enhancing learning and memory in various conditions.

Future research should focus on elucidating the precise conditions under which 5-HT7R activation promotes or inhibits specific forms of plasticity in different brain circuits. Furthermore, the development of agonists with improved selectivity and pharmacokinetic profiles will be crucial for translating these preclinical findings into viable therapeutic strategies.

Conclusion

Activation of the 5-HT7 receptor by selective agonists exerts a powerful modulatory influence on synaptic plasticity. Through the coordinated action of Gαs and Gα12 signaling pathways, these compounds regulate both the functional strength of synapses (LTP and LTD) and the physical structure of neurons (dendritic spines and neurites). The ability of 5-HT7 agonists to correct aberrant synaptic plasticity in disease models provides a strong rationale for their continued investigation as novel therapeutic agents for a variety of neurological and psychiatric disorders. This guide provides a foundational understanding of these mechanisms for researchers and developers in the field of neuroscience and pharmacology.

References

- 1. The 5-HT7 receptor in learning and memory. Importance of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT7 receptor is involved in allocentric spatial memory information processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]

- 5. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT7 Agonist LP-211: A Modulator of Learning and Memory

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the selective 5-HT7 receptor agonist, LP-211, and its significant effects on learning and memory. The serotonin 7 (5-HT7) receptor, a G-protein-coupled receptor predominantly expressed in the hippocampus, thalamus, and cortex, has emerged as a promising target for cognitive enhancement.[1] LP-211, a potent and brain-penetrant agonist, has been instrumental in elucidating the role of the 5-HT7 receptor in synaptic plasticity and memory formation, demonstrating potential therapeutic applications for cognitive disorders.[1][2]

Data Presentation: Quantitative Effects of LP-211 on Cognition

The pro-cognitive effects of LP-211 have been quantified in various preclinical models of learning and memory. The following tables summarize key findings from behavioral assays.

Table 1: Effect of LP-211 on Novel Object Recognition (NOR) Memory

The Novel Object Recognition test assesses an animal's ability to distinguish between a familiar and a novel object, a measure of recognition memory.

| Animal Model | Drug/Dose | Administration Timing | Key Finding | Quantitative Result |

| Fmr1 Knockout (KO) Mice | LP-211 (3 mg/kg, i.p.) | 30 minutes before training | Rescued memory deficits | Exploration Time: Novel Object (60.25 ± 4.44 s) vs. Familiar Object (39.74 ± 4.55 s) |

Table 2: Effect of LP-211 on Associative Learning and Memory

The autoshaping, or sign-tracking, task is a Pavlovian conditioning paradigm used to study associative learning and memory.

| Animal Model | Drug/Dose | Administration Timing | Key Finding | Quantitative Result |

| Wistar Rats | LP-211 (0.5 and 1.0 mg/kg) | Post-training | Improved long-term memory (LTM) consolidation | Significant increase in conditioned response compared to vehicle. Effect reversed by 5-HT7 antagonist SB-269970.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key behavioral experiments cited.

Novel Object Recognition (NOR) Test

This protocol is adapted from studies evaluating the effect of LP-211 on recognition memory.

-

Apparatus: A square open-field arena (e.g., 40x40x40 cm) made of a non-porous material for easy cleaning.

-

Objects: Two sets of identical objects, sufficiently heavy and tall to prevent displacement by the animal. Objects should be made of non-porous material and cleaned thoroughly between trials to eliminate olfactory cues.

-

Procedure:

-

Habituation: Mice are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).

-

Drug Administration: LP-211 (e.g., 3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the training phase.

-

Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 24 hours) to assess long-term memory.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

-

Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

While specific quantitative data for LP-211 in the MWM is not yet widely published, the following is a standard protocol for assessing spatial learning and memory, which can be adapted for testing 5-HT7 agonists.

-

Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (e.g., 10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase (Spatial Training):

-

Animals undergo 4 trials per day for 5 consecutive days.

-

For each trial, the animal is released from one of four quasi-random starting positions (North, South, East, West).

-

The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If it fails to find the platform within the time limit, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds before being removed.

-

Drug Administration: LP-211 or vehicle would be administered at a set time before the daily training sessions (e.g., 30 minutes prior).

-

-

Probe Trial (Memory Retention):

-

24 hours after the last training session, the platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

-

Data Analysis:

-

Escape Latency: The time taken to find the platform during the acquisition phase. A decrease in escape latency over days indicates learning.[3]

-

Time in Target Quadrant: During the probe trial, a significantly greater amount of time spent in the target quadrant compared to other quadrants indicates spatial memory retention.

-

Mechanisms of Action: Signaling Pathways

LP-211 enhances learning and memory by activating the 5-HT7 receptor, which is coupled to at least two major G-protein signaling pathways. These pathways converge to modulate synaptic plasticity, a cellular correlate of learning and memory.

Gs/cAMP/PKA/CREB Pathway

The canonical signaling pathway for the 5-HT7 receptor involves coupling to a Gs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in synaptic growth and long-term potentiation (LTP), which are crucial for memory consolidation.

G12/RhoGTPase Pathway

The 5-HT7 receptor can also couple to G12 proteins, activating small Rho GTPases such as Cdc42. This pathway is implicated in the structural plasticity of neurons. Activation of Cdc42, along with other downstream effectors like cyclin-dependent kinase 5 (Cdk5), promotes neurite outgrowth, dendritic spine formation, and synaptogenesis. This structural remodeling of neuronal connections is thought to be a fundamental mechanism by which LP-211 facilitates the formation of new memories.

Conclusion and Future Directions

The 5-HT7 receptor agonist LP-211 has demonstrated significant potential as a cognitive enhancer in preclinical studies. Its ability to improve both recognition and associative memory is underpinned by its modulation of key signaling pathways involved in synaptic plasticity and neuronal morphology. The data presented in this guide highlight the therapeutic promise of targeting the 5-HT7 receptor for conditions associated with cognitive deficits.

Future research should focus on:

-

Elucidating the effects of LP-211 in a broader range of cognitive domains , particularly spatial learning and memory as assessed by the Morris Water Maze.

-

Investigating the long-term effects and safety profile of chronic LP-211 administration.

-

Exploring the therapeutic potential of LP-211 in animal models of neurodevelopmental and neurodegenerative disorders characterized by cognitive impairments.

This comprehensive understanding of LP-211's pharmacology and its effects on cognition will be invaluable for the continued development of novel therapeutics targeting the 5-HT7 receptor.

References

- 1. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT7 receptor stimulation and blockade: a therapeutic paradox about memory formation and amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escape latency: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Pharmacokinetics of the 5-HT7 Agonist LP-211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the selective serotonin 7 (5-HT7) receptor agonist, LP-211. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, alongside methodologies for its preclinical evaluation. For the purposes of this guide, LP-211 is presented as a representative example of a "5-HT7 agonist 2."

Introduction to 5-HT7 Receptor Agonists and LP-211

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. As such, it has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. LP-211, or N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, is a potent and selective 5-HT7 receptor agonist that has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for LP-211 following intraperitoneal (i.p.) administration in mice. It is important to note that a complete pharmacokinetic profile, including parameters such as Area Under the Curve (AUC), half-life (t½), and oral bioavailability, is not extensively published in the available literature. The data presented here are derived from a study by Hedlund et al. and provide a snapshot of plasma and brain concentrations at a single time point.

Table 1: Plasma and Brain Concentrations of LP-211 in Mice 30 Minutes Post-Administration [1]

| Dose (i.p.) | Plasma Concentration (nmol/mL) | Brain Concentration (nmol/g) |

| 10 mg/kg | 1.8 ± 0.3 | ~0.3 |

| 30 mg/kg | 4.1 ± 0.5 | ~0.3 |

Data are presented as mean ± SEM.

Table 2: Additional Pharmacokinetic Parameters of LP-211 in Mice

| Parameter | Value | Conditions |

| Cmax | 0.76 ± 0.32 µg/mL | 10 mg/kg, i.p. |

| Tmax | 30 minutes | 10 mg/kg, i.p. |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Signaling Pathways of the 5-HT7 Receptor

Activation of the 5-HT7 receptor by an agonist like LP-211 initiates a cascade of intracellular signaling events. The receptor primarily couples to two distinct G-protein pathways: the Gs and G12 pathways. The diagram below illustrates these key signaling cascades.

Caption: 5-HT7 receptor signaling cascade.

Experimental Protocols

The following sections detail standardized methodologies for conducting in vivo pharmacokinetic studies and subsequent sample analysis.

This protocol outlines a typical procedure for assessing the pharmacokinetics of a 5-HT7 agonist in rats or mice.

1. Animal Models and Housing:

-

Species: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the experiment.

2. Formulation and Dosing:

-

Vehicle: LP-211 is dissolved in a vehicle solution of 1% dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl).

-

Dose Administration: The compound is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg for rats and 5 mL/kg for mice.

3. Blood Sample Collection:

-

Schedule: Blood samples (approximately 200 µL) are collected at the following time points post-dosing: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

-

Method: Serial blood samples can be collected from the submandibular or saphenous vein. For terminal time points, blood can be collected via cardiac puncture under anesthesia.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at 4°C (e.g., 2000 x g for 10 minutes) and stored at -80°C until analysis.

4. Brain Tissue Collection (Optional):

-

At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and frozen at -80°C for later homogenization and analysis.

This section describes a general procedure for quantifying the concentration of the 5-HT7 agonist in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

-

Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

3. Data Analysis:

-

A calibration curve is generated by spiking known concentrations of the 5-HT7 agonist into blank plasma.

-

The concentration of the agonist in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.

Caption: Preclinical pharmacokinetic workflow.

Conclusion

This technical guide has provided an overview of the pharmacokinetics of the 5-HT7 agonist LP-211, serving as a model for "agonist 2." While comprehensive pharmacokinetic data remains to be fully elucidated in publicly available literature, the provided information on plasma and brain concentrations, along with detailed experimental protocols and signaling pathway diagrams, offers a solid foundation for researchers. The methodologies described herein represent standard practices in the field and can be adapted for the evaluation of other novel 5-HT7 receptor agonists. Further studies are warranted to fully characterize the ADME properties of LP-211 and other compounds in this class to advance their potential therapeutic applications.

References

The Discovery and Synthesis of Novel 5-HT7 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 7 (5-HT7) receptor, the most recently identified member of the serotonin receptor family, has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders.[1] Its involvement in crucial physiological processes such as the regulation of circadian rhythms, mood, learning, and memory has spurred intensive research into the discovery and development of selective ligands.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel 5-HT7 receptor agonists, with a focus on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Activation of the 5-HT7 receptor has been linked to potential therapeutic benefits in conditions like depression, anxiety, and cognitive deficits associated with neurodevelopmental and neuropsychiatric disorders.[3][4] Consequently, the development of potent and selective 5-HT7 receptor agonists is a significant area of focus in medicinal chemistry and drug discovery. This document will delve into the key structural classes of these agonists, their synthesis, and the critical assays used for their characterization.

Key Structural Classes and Synthesis of 5-HT7 Receptor Agonists

The chemical landscape of 5-HT7 receptor agonists is diverse, with several structural scaffolds demonstrating high affinity and functional activity. The most prominent classes include arylpiperazines, indole-based compounds, and sulfonamide derivatives.

Arylpiperazine Derivatives

Long-chain arylpiperazines (LCAPs) represent a well-established and extensively studied class of 5-HT7 receptor ligands. The general structure consists of an arylpiperazine moiety connected via a flexible alkyl linker to a terminal group, often a polar or aromatic system.

General Synthesis of Arylpiperazine Agonists:

The synthesis of arylpiperazine-based 5-HT7 agonists typically involves a multi-step process. A common strategy is the N-alkylation of a suitable arylpiperazine derivative with a chloroalkyl- or bromoalkyl-containing terminal fragment.

-

Step 1: Synthesis of the Arylpiperazine Core: This often starts from commercially available anilines which are bis(2-chloroethyl)ated and subsequently cyclized to form the piperazine ring.

-

Step 2: Synthesis of the Linker and Terminal Moiety: The linker with a terminal functional group is synthesized separately. This can involve standard alkylation and functional group interconversion reactions.

-

Step 3: Coupling Reaction: The arylpiperazine core is then coupled with the linker-terminal moiety, typically under basic conditions, to yield the final product.

Indole-Based Agonists

The indole scaffold, a key feature of the endogenous ligand serotonin, has been a fertile ground for the design of 5-HT7 receptor agonists. Modifications at various positions of the indole ring have led to the discovery of potent and selective compounds.

General Synthesis of Indole-Based Agonists:

The synthesis of indole-based agonists often utilizes classic indole synthesis methodologies such as the Fischer, Bischler, or Nenitzescu indole synthesis. Subsequent modifications, such as N-alkylation or functionalization at the C3 position, are then performed to introduce the desired pharmacophoric elements. For instance, a common approach involves the reaction of an indole derivative with an appropriate alkyl halide to introduce a side chain that interacts with the receptor.

Sulfonamide Derivatives

The sulfonamide group has been successfully incorporated into various scaffolds to yield potent 5-HT7 receptor ligands, including agonists and inverse agonists. These compounds often feature an arylsulfonamide moiety linked to a basic amine, such as a piperazine or a tetrahydroisoquinoline.

General Synthesis of Sulfonamide Agonists:

The synthesis of sulfonamide-based agonists typically involves the reaction of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base. The amine-containing fragment and the arylsulfonyl chloride are synthesized separately and then coupled in the final step. Mechanochemical approaches have also been explored for a more sustainable synthesis of these compounds.

Quantitative Data of Novel 5-HT7 Receptor Agonists

The following tables summarize the binding affinity (Ki) and functional efficacy (EC50) data for a selection of novel 5-HT7 receptor agonists. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | Scaffold | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |

| LP-211 | Arylpiperazine | rat 5-HT7 | 0.58 | 600 | |

| AS-19 | Arylpiperazine | human 5-HT7 | 2.3 | 27 | |

| LP-44 | Arylpiperazine | human 5-HT7 | 5.2 | 18 | |

| LP-12 | Arylpiperazine | human 5-HT7 | 1.8 | 10 | |

| E-55888 | Arylpiperazine | human 5-HT7 | 1.0 | 2.0 | |

| Compound 18 | Indole-based | human 5-HT7 | 7 | - | |

| Compound 21 | Indanone-piperazine | human 5-HT7 | 8.4 | - | |

| Compound 4b | Arylpiperazine | human 5-HT7 | 23.8 | - | |

| (-)-2a | Indanone-THIQ | human 5-HT7 | 1.2 | - |

Table 1: Binding Affinity and Efficacy of Selected Novel 5-HT7 Receptor Agonists.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT6 Ki (nM) | D2 Ki (nM) | Reference(s) |

| LP-211 | 188 | >1000 | - | 142 | |

| AS-19 | 116 | 1200 | - | 1400 | |

| Compound 21 | 0.74 | - | - | - | |

| Compound 4b | >1190 | - | - | - | |

| (-)-2a | >1000 | >1000 | >1000 | >1000 |

Table 2: Selectivity Profile of Selected Novel 5-HT7 Receptor Agonists.

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: the canonical Gs-protein pathway and the G12-protein pathway.

Gs-Protein Signaling Pathway

Upon agonist binding, the 5-HT7 receptor couples to the stimulatory Gs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

Caption: Gs-protein mediated signaling cascade of the 5-HT7 receptor.

G12-Protein Signaling Pathway

In addition to Gs coupling, the 5-HT7 receptor can also activate the G12 protein. This interaction initiates a distinct signaling cascade involving small GTPases of the Rho family, such as RhoA and Cdc42. Activation of these GTPases plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell morphology, neurite outgrowth, and synaptic plasticity.

Caption: G12-protein mediated signaling cascade of the 5-HT7 receptor.

Experimental Protocols

The characterization of novel 5-HT7 receptor agonists relies on a suite of well-defined in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of a test compound for the 5-HT7 receptor.

Materials:

-

Cell membranes expressing the 5-HT7 receptor (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [3H]5-CT or [3H]SB-269970)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT7 ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the Gs-protein pathway, leading to the production of cAMP.

Materials:

-

Cells stably expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells)

-

Test compounds

-

Forskolin (optional, to potentiate the signal)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Cell culture medium and plates

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a serum-free medium for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

cAMP Detection: Perform the cAMP detection assay following the kit's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

β-Arrestin Recruitment Assay

This assay assesses the G-protein-independent signaling of the 5-HT7 receptor by measuring the recruitment of β-arrestin to the activated receptor.

Materials:

-

Cells co-expressing the 5-HT7 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

Test compounds

-

Assay buffer

-

Substrate for the reporter enzyme

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding: Seed the engineered cells in a white, clear-bottom 96- or 384-well plate.

-

Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Substrate Addition: Add the reporter enzyme substrate to each well according to the manufacturer's protocol.

-

Signal Detection: Incubate for a short period to allow the enzymatic reaction to proceed and then measure the luminescence or fluorescence signal.

-

Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values for β-arrestin recruitment.

Experimental Workflow Visualization

The discovery of novel 5-HT7 receptor agonists typically follows a structured screening cascade to identify and characterize promising lead compounds.

Caption: A typical screening cascade for the discovery of novel 5-HT7 receptor agonists.

Conclusion

The discovery and synthesis of novel 5-HT7 receptor agonists is a dynamic and promising field of research with significant potential for the development of new therapeutics for CNS disorders. A thorough understanding of the key chemical scaffolds, synthetic strategies, and robust experimental protocols is essential for advancing this area of drug discovery. The data and methodologies presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of targeting the 5-HT7 receptor. The continued exploration of structure-activity relationships and the development of agonists with optimized potency, selectivity, and pharmacokinetic properties will be critical for translating these scientific discoveries into clinical applications.

References

- 1. Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

The Influence of 5-HT7 Receptor Agonists on Neuronal Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor, has emerged as a significant modulator of neuronal structure and function. Its activation by selective agonists has been shown to profoundly influence neuronal morphology, playing a crucial role in developmental processes and synaptic plasticity. This technical guide provides an in-depth overview of the effects of 5-HT7 receptor agonists on neuronal cytoarchitecture, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Findings: 5-HT7 Agonists Promote Neuronal Growth and Complexity

Activation of the 5-HT7 receptor, primarily through the use of selective agonists such as LP-211 and AS-19, consistently promotes neurite elongation, increases dendritic spine density, and facilitates the formation of new synapses (synaptogenesis) in various neuronal populations, including those from the cortex, hippocampus, and striatum.[1][2][3] These morphological changes are critical for the establishment and refinement of neural circuits during development and for synaptic plasticity in the adult brain.[2]

Quantitative Effects of 5-HT7 Receptor Agonists on Neuronal Morphology

The following tables summarize the key quantitative findings from studies investigating the effects of 5-HT7 receptor agonists on neuronal morphology.

| Agonist | Concentration | Cell Type | Treatment Duration | Parameter Measured | Observed Effect | Reference |

| LP-211 | 100 nM | Postnatal Cortical Neurons | 4 hours | Neurite Length | Significant increase | [Speranza et al., 2017][2] |

| LP-211 | 100 nM | Postnatal Striatal Neurons | 4 hours | Neurite Length | Significant increase | [Speranza et al., 2017] |

| LP-211 | 100 nM | Embryonic Cortical Neurons | 2 hours | Neurite Length | Significant increase | [Speranza et al., 2015] |

| LP-211 | 100 nM | Embryonic Hippocampal Neurons | 2 hours | Neurite Length | Significant increase | [Speranza et al., 2015] |

| LP-211 | 100 nM | Embryonic Striatal Neurons | 2 hours | Neurite Length | Significant increase | [Speranza et al., 2015] |

Table 1: Effects of 5-HT7 Receptor Agonists on Neurite Outgrowth

| Agonist | Concentration | Cell Type | Treatment Duration | Parameter Measured | Observed Effect | Reference |

| LP-211 | 100 nM | Postnatal Cortical Neurons | 3 days | Dendritic Spine Density | Significant increase | [Speranza et al., 2017] |

| LP-211 | 100 nM | Postnatal Striatal Neurons | 3 days | Dendritic Spine Density | Significant increase | [Speranza et al., 2017] |

Table 2: Effects of 5-HT7 Receptor Agonists on Dendritic Spine Density

| Agonist | Concentration | Cell Type | Treatment Duration | Parameter Measured | Observed Effect | Reference |

| LP-211 | 100 nM | Postnatal Cortical Neurons | 3 days | Synaptophysin/PSD-95 co-localized puncta | ~50% increase | [Speranza et al., 2017] |

| LP-211 | 100 nM | Postnatal Striatal Neurons | 3 days | Synaptophysin/PSD-95 co-localized puncta | Significant increase | [Speranza et al., 2017] |

Table 3: Effects of 5-HT7 Receptor Agonists on Synaptogenesis

Signaling Pathways Underlying 5-HT7 Receptor-Mediated Morphological Changes

The morphological effects of 5-HT7 receptor activation are mediated by intricate intracellular signaling cascades. Two primary G-protein-dependent pathways have been identified: the canonical Gαs pathway and the Gα12 pathway.

-

Gαs Pathway: Activation of the 5-HT7 receptor leads to the stimulation of adenylyl cyclase via the Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate downstream targets, including the transcription factor CREB and kinases such as ERK (Extracellular signal-regulated kinase) and mTOR (mammalian Target of Rapamycin), to promote gene expression and protein synthesis required for neuronal growth.

-

Gα12 Pathway: The 5-HT7 receptor can also couple to Gα12, which activates small Rho GTPases, particularly Cdc42 (Cell division control protein 42 homolog). Activated Cdc42 is a key regulator of the actin cytoskeleton, promoting the formation of filopodia and lamellipodia, which are essential for neurite outgrowth and spine formation. Additionally, the Gα12 pathway can lead to the activation of Cyclin-dependent kinase 5 (Cdk5), another important regulator of cytoskeletal dynamics and neuronal development.

Caption: Signaling pathways activated by 5-HT7 receptor agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of 5-HT7 receptor agonists on neuronal morphology.

Primary Neuronal Culture

-

Tissue Dissociation: Cortices, hippocampi, or striata are dissected from embryonic (E18) or early postnatal (P0-P3) rodents in ice-cold Hanks' Balanced Salt Solution (HBSS). The tissue is minced and incubated in a papain solution (20 U/mL) for 20-30 minutes at 37°C.

-

Cell Plating: After enzymatic digestion, the tissue is gently triturated to obtain a single-cell suspension. Cells are plated on poly-D-lysine-coated coverslips or culture dishes at a density of 1.5-2.5 x 10^5 cells/cm².

-

Culture Medium: Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO2.

Agonist/Antagonist Treatment

-

Drug Preparation: 5-HT7 receptor agonists (e.g., LP-211, AS-19) and antagonists (e.g., SB-269970) are dissolved in an appropriate vehicle (e.g., DMSO, water) to create stock solutions.

-

Treatment: On the desired day in vitro (DIV), the culture medium is partially replaced with fresh medium containing the agonist or antagonist at the final desired concentration (e.g., 100 nM for LP-211). For antagonist experiments, cells are typically pre-incubated with the antagonist for 30 minutes before the addition of the agonist.

Immunocytochemistry for Morphological Analysis

-

Fixation: Neurons are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Permeabilization and Blocking: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes and then blocked with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies targeting neuronal markers. Common antibodies include:

-

MAP2 (Microtubule-Associated Protein 2): To visualize dendrites.

-

Tau-1 or βIII-tubulin: To visualize axons.

-

Synaptophysin: A presynaptic marker.

-

PSD-95 (Postsynaptic Density Protein 95): A postsynaptic marker.

-

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Coverslips are mounted on glass slides using an anti-fade mounting medium. Images are acquired using a confocal or fluorescence microscope.

Morphological Quantification

-

Neurite Outgrowth: The length of the longest neurite or the total neurite length per neuron is measured using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Dendritic Complexity (Sholl Analysis): A series of concentric circles at regular intervals are drawn around the soma. The number of dendritic intersections with each circle is counted to provide a measure of dendritic arborization complexity.

-

Dendritic Spine Density: The number of dendritic protrusions (spines) along a defined length of dendrite (typically 10-50 µm) is manually or semi-automatically counted.

-

Synapse Number: The number of co-localized presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) puncta is quantified to estimate the number of synapses.

Caption: General experimental workflow for studying 5-HT7 agonist effects.

Conclusion

The activation of 5-HT7 receptors by selective agonists presents a compelling strategy for promoting neuronal growth and plasticity. The well-defined signaling pathways and the robust morphological changes observed in vitro provide a strong foundation for further investigation into the therapeutic potential of 5-HT7 agonists in neurodevelopmental disorders and neurodegenerative diseases characterized by synaptic loss and impaired connectivity. The experimental protocols outlined in this guide offer a standardized approach for researchers to explore the multifaceted roles of the 5-HT7 receptor in shaping the intricate architecture of the nervous system.

References

Preclinical Profile of 5-HT7 Receptor Agonists in Anxiety Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for the treatment of anxiety disorders. Activation of the 5-HT7 receptor modulates key neuronal circuits involved in mood and emotional regulation. This technical guide provides an in-depth overview of the preclinical evidence supporting the anxiolytic potential of selective 5-HT7 receptor agonists. It details the experimental protocols of key behavioral assays, summarizes the available quantitative data, and illustrates the underlying signaling pathways.

Core Findings: Anxiolytic-like Effects of 5-HT7 Receptor Agonists

Preclinical studies utilizing various animal models of anxiety have demonstrated the anxiolytic-like properties of selective 5-HT7 receptor agonists. These compounds have been shown to reduce anxiety-related behaviors in paradigms such as the elevated plus-maze (EPM), the light-dark box test, and the Vogel conflict test.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies investigating the anxiolytic-like effects of prominent 5-HT7 receptor agonists.

Table 1: Effects of 5-HT7 Receptor Agonists in the Elevated Plus-Maze (EPM) Test

| Compound | Species | Dose (mg/kg) | Administration Route | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |

| LP-211 | Rat | 0.5 | i.p. | Data not available in current search results | Data not available in current search results |

| 1.0 | i.p. | Data not available in current search results | Data not available in current search results | ||

| AS-19 | Mouse | 1.0 | i.p. | Data not available in current search results | Data not available in current search results |

| 5.0 | i.p. | Data not available in current search results | Data not available in current search results | ||

| LP-12 | Rat | 1.0 | i.p. | Data not available in current search results | Data not available in current search results |

| 2.5 | i.p. | Data not available in current search results | Data not available in current search results | ||

| E-55888 | Mouse | 0.3 | i.p. | Data not available in current search results | Data not available in current search results |

| 1.0 | i.p. | Data not available in current search results | Data not available in current search results |

Table 2: Effects of 5-HT7 Receptor Agonists in the Light-Dark Box Test

| Compound | Species | Dose (mg/kg) | Administration Route | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |

| LP-211 | Mouse | 0.25 | i.p. | Data not available in current search results | Data not available in current search results |

| 0.5 | i.p. | Data not available in current search results | Data not available in current search results | ||

| AS-19 | Mouse | 2.5 | i.p. | Data not available in current search results | Data not available in current search results |

| 5.0 | i.p. | Data not available in current search results | Data not available in current search results |

Table 3: Effects of 5-HT7 Receptor Agonists in the Vogel Conflict Test

| Compound | Species | Dose (mg/kg) | Administration Route | Number of Punished Licks (Mean ± SEM) |

| LP-12 | Rat | 1.0 | i.p. | Data not available in current search results |

| 2.5 | i.p. | Data not available in current search results |

Note: The tables are structured to present quantitative data. The lack of specific numerical values ("Data not available in current search results") indicates that while studies suggest anxiolytic effects, the precise data points were not available in the initial search results.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic potential of 5-HT7 receptor agonists are provided below.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze made of a non-porous material, elevated typically 50-70 cm above the floor. The two open arms (e.g., 50 x 10 cm) are opposite to each other, as are the two closed arms (e.g., 50 x 10 x 40 cm).

-

Animal Handling: Rodents are habituated to the testing room for at least 60 minutes before the test. Handling should be minimized to reduce stress.

-

Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

-

Data Collection: A video camera mounted above the maze records the session. An automated tracking system or a trained observer scores the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a box divided into a large, illuminated compartment and a smaller, dark compartment.

Methodology:

-

Apparatus: A rectangular box, typically divided into a large (2/3) white, brightly lit compartment and a small (1/3) black, dark compartment. An opening connects the two compartments.

-

Animal Handling: Animals are habituated to the testing room before the experiment.

-

Procedure: Each animal is placed in the center of the light compartment, facing away from the opening. The animal is allowed to explore the apparatus for a 5 to 10-minute session.

-

Data Collection: An automated system with photobeams or a video tracking system records:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Vogel Conflict Test

This test is a conflict-based model where a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic drugs are expected to increase the number of punished licks.

Methodology:

-

Apparatus: A standard operant chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.

-

Animal Preparation: Rodents are water-deprived for a period of 24-48 hours prior to the test.

-

Procedure:

-

Pre-test session: A non-punished session where the animal is allowed to drink freely to habituate to the apparatus.

-

Test session: The animal is placed in the chamber, and after a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The session typically lasts for 3-5 minutes.

-

-

Data Collection: The total number of licks and the number of shocks received are recorded.

-

Interpretation: An increase in the number of punished licks indicates an anxiolytic-like effect, as the drug attenuates the fear of punishment.

Signaling Pathways of the 5-HT7 Receptor

The anxiolytic effects of 5-HT7 receptor agonists are mediated through the activation of specific intracellular signaling cascades. The 5-HT7 receptor primarily couples to two distinct G-protein pathways: the Gs and G12 pathways.

Gs-Protein Coupled Signaling Pathway

The canonical signaling pathway for the 5-HT7 receptor involves coupling to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and synaptic plasticity.

G12-Protein Coupled Signaling Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 alpha subunit (Gα12). This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42. The activation of these GTPases plays a crucial role in regulating the actin cytoskeleton, influencing neuronal morphology, neurite outgrowth, and synaptic structure. These structural changes can contribute to the long-term modulation of anxiety-related circuits.

Conclusion

The preclinical data strongly suggest that selective 5-HT7 receptor agonists possess anxiolytic-like properties. Their efficacy in established animal models of anxiety, coupled with a well-defined mechanism of action involving both Gs and G12 signaling pathways, positions them as a compelling class of compounds for the development of novel anxiolytic therapies. Further research is warranted to fully elucidate their therapeutic potential and to translate these promising preclinical findings into clinical applications for the treatment of anxiety disorders.

The Selectivity Profile of 5-HT7 Agonist (-)-2a: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and signaling profile of the potent 5-HT7 receptor agonist, (-)-2a. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. It includes a detailed summary of its binding and functional activity, in-depth experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a key target in contemporary neuroscience research due to its involvement in a wide array of physiological and pathological processes. These include the regulation of circadian rhythms, learning and memory, and mood. Consequently, the development of selective 5-HT7 receptor ligands is of significant interest for potential therapeutic applications in neuropsychiatric disorders. Compound (-)-2a has emerged as a potent agonist at the 5-HT7 receptor with a unique signaling profile, exhibiting a preference for the β-arrestin pathway over the canonical Gs-protein pathway. This guide delves into the detailed characterization of this intriguing compound.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional selectivity of compound (-)-2a.

Table 1: Radioligand Binding Affinity Profile of (-)-2a

| Target | Ki (nM) |

| 5-HT7 | 1.2 |

| 5-HT1A | 86 |

| 5-HT2A | >1000 |

| 5-HT2C | >1000 |

| D2 | >1000 |

| D3 | >1000 |

| Serotonin Transporter (SERT) | >1000 |

| Dopamine Transporter (DAT) | >1000 |

| Norepinephrine Transporter (NET) | >1000 |

Data represents the mean of at least three independent experiments.

Table 2: Functional Activity of (-)-2a at the 5-HT7 Receptor

| Pathway | EC50 (nM) | Emax (%) |

| Gαs (cAMP Accumulation) | 158 | 10 |

| β-Arrestin Recruitment (Tango Assay) | 3.98 | 78.7 |

Emax is expressed as a percentage of the response to 5-HT.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (-)-2a for the human 5-HT7 receptor and a panel of other relevant receptors.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human 5-HT7 receptor (or other receptors of interest).

-

Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT) for the 5-HT7 receptor assay. For other receptors, specific radioligands are used (e.g., [3H]-Ketanserin for 5-HT2A).

-

Compound (-)-2a.

-

Non-specific binding control: 10 µM 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Cell membranes (20-40 µg of protein) are incubated in 96-well plates with a fixed concentration of the radioligand (e.g., 1 nM [3H]-5-CT for the 5-HT7 assay) and a range of concentrations of the test compound (-)-2a (e.g., from 0.01 nM to 10 µM).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM 5-HT).

-

The incubation is carried out at room temperature for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a microplate scintillation counter.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To assess the ability of (-)-2a to stimulate the Gαs-mediated signaling pathway by measuring cyclic AMP (cAMP) accumulation.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

Compound (-)-2a.

-

5-HT (as a reference agonist).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF-based or luminescence-based).

-

384-well white microplates.

-

Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

-

Cells are seeded into 384-well plates and grown to 80-90% confluency.

-

On the day of the assay, the growth medium is removed, and the cells are washed with stimulation buffer.

-

Cells are then incubated with varying concentrations of (-)-2a or 5-HT in stimulation buffer for 30 minutes at 37°C.

-

The reaction is stopped, and the cells are lysed according to the protocol of the cAMP detection kit.

-

The reagents for cAMP detection are added, and the plate is incubated for the recommended time.

-

The signal (e.g., fluorescence or luminescence) is measured using a plate reader.

-

The concentration-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression.

β-Arrestin Recruitment Assay (Tango Assay)

Objective: To measure the recruitment of β-arrestin to the 5-HT7 receptor upon stimulation with (-)-2a, indicating activation of the β-arrestin signaling pathway.

Materials:

-

U2OS cell line stably co-expressing the human 5-HT7 receptor fused to a TEV protease cleavage site and a tTA transcription factor, and a β-arrestin-TEV protease fusion protein. These cells also contain a β-lactamase reporter gene under the control of a tTA-responsive promoter.

-

Compound (-)-2a.

-

5-HT (as a reference agonist).

-

Assay Medium: As recommended by the Tango assay manufacturer.

-

LiveBLAzer™-FRET B/G Substrate.

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

The growth medium is replaced with assay medium containing varying concentrations of (-)-2a or 5-HT.

-

The plates are incubated for 5 hours at 37°C to allow for β-arrestin recruitment, cleavage of the transcription factor, and subsequent expression of β-lactamase.

-

The LiveBLAzer™-FRET B/G substrate is then added to each well, and the plates are incubated for 2 hours at room temperature in the dark.

-

The fluorescence emission at 460 nm (blue) and 530 nm (green) is measured using a fluorescence plate reader.

-

The ratio of blue to green fluorescence is calculated, which is proportional to the amount of β-arrestin recruitment.

-

The concentration-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by the 5-HT7 receptor.

Canonical Gαs Signaling Pathway

Caption: Canonical Gαs signaling pathway of the 5-HT7 receptor.

β-Arrestin Signaling Pathway

Methodological & Application

Application Notes and Protocols for In Vitro 5-HT7 Receptor Agonist Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays designed to characterize the agonist activity at the 5-hydroxytryptamine 7 (5-HT7) receptor. The following sections describe the primary signaling pathways of the 5-HT7 receptor and provide step-by-step instructions for radioligand binding assays, functional cAMP accumulation assays, and ERK1/2 phosphorylation assays.

Introduction to 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including thermoregulation, circadian rhythm, learning, and memory.[1] Dysregulation of 5-HT7 receptor signaling has been implicated in mood disorders, making it a key target for drug development.[1][2] The 5-HT7 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit, activating Rho GTPases and influencing downstream pathways such as the extracellular signal-regulated kinase (ERK) cascade.

Below are diagrams illustrating the key signaling pathways activated by 5-HT7 receptor agonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the 5-HT7 receptor. Competition binding assays, in particular, are used to measure the ability of a non-labeled agonist to displace a labeled ligand from the receptor.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and dissociation constants (Kd) for representative 5-HT7 receptor ligands.

| Compound | Assay Type | Radioligand | Ki (nM) | Kd (nM) | Cell Line | Reference |

| 5-CT | Competition | [3H]5-CT | 0.5 | - | HEK293 | |

| 8-OH-DPAT | Competition | [3H]LSD | 53 | - | Not Specified | |

| LSD | Saturation | [3H]LSD | - | 2.3 | Not Specified | |

| SB-269970 | Competition | [3H]5-CT | - | - | HEK293 | |

| Lurasidone | Competition | [3H]5-CT | - | - | HEK293 |

Experimental Protocol: Competition Radioligand Binding Assay

This protocol describes the measurement of agonist binding affinity at the human 5-HT7 receptor stably expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT).

-

Non-labeled competing ligands (test compounds and a known high-affinity ligand for determining non-specific binding, e.g., serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

96-well microtiter plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-5HT7 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

5 µg of cell membrane protein.

-

[3H]5-CT at a concentration near its Kd (e.g., 0.8 nM).

-

Serial dilutions of the test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plates for 60 minutes at 37°C.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-